1-Chloro-2-ethoxy-4-nitrobenzene

描述

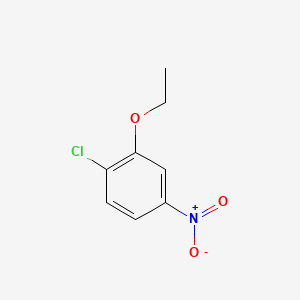

1-Chloro-2-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a nitro group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

1-Chloro-2-ethoxy-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-ethoxybenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for high yield and purity, and they may include additional steps such as purification through recrystallization or distillation to remove impurities and by-products.

化学反应分析

1-Chloro-2-ethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-ethoxy-4-aminobenzene, while nucleophilic substitution of the chlorine atom can yield various substituted derivatives.

科学研究应用

Synthesis of Pharmaceuticals

One of the primary applications of 1-chloro-2-ethoxy-4-nitrobenzene is its role as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be used in the preparation of drugs such as dapagliflozin, which is utilized for treating type 2 diabetes mellitus. The compound serves as a precursor in the synthesis pathway, facilitating the introduction of specific functional groups necessary for drug efficacy .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the formation of other complex molecules. Its chlorinated and nitro functionalities allow it to participate in nucleophilic substitution reactions, making it suitable for synthesizing various derivatives. For example, it can be converted to para-nitrophenol or para-nitroaniline, which are important intermediates in dye and pesticide production .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Intermediate for dapagliflozin | Dapagliflozin |

| Organic Synthesis | Synthesis of para-nitrophenol and para-nitroaniline | Para-nitrophenol, Para-nitroaniline |

| Industrial Chemicals | Precursor for antioxidants and rubber additives | 4-Nitrodiphenylamine-based antioxidants |

Case Study 1: Dapagliflozin Synthesis

A detailed study on the synthesis of dapagliflozin highlights the significance of this compound as an intermediate. The process involves multiple steps where this compound undergoes reactions to introduce necessary substituents that enhance biological activity. The efficiency of this synthetic route emphasizes the importance of this compound in pharmaceutical chemistry .

Case Study 2: Environmental and Safety Considerations

Research has shown that while this compound is useful in industrial applications, it poses certain environmental risks due to its potential carcinogenic effects. Studies have indicated that exposure can occur through occupational settings, necessitating stringent safety protocols during handling and application . This aspect underscores the need for ongoing research into safer alternatives or methods to mitigate risks associated with its use.

作用机制

The mechanism of action of 1-chloro-2-ethoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic aromatic substitution . The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles . The ethoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects .

相似化合物的比较

1-Chloro-2-ethoxy-4-nitrobenzene can be compared with other similar compounds, such as:

1-Chloro-2-methoxy-4-nitrobenzene: This compound has a methoxy group instead of an ethoxy group.

1-Chloro-4-nitrobenzene: This compound lacks the ethoxy group, making it less reactive towards nucleophilic substitution reactions compared to this compound.

1-Chloro-2-ethoxybenzene: This compound lacks the nitro group, making it more reactive towards electrophilic aromatic substitution reactions compared to this compound.

These comparisons highlight the unique reactivity and applications of this compound in various chemical and industrial processes.

生物活性

1-Chloro-2-ethoxy-4-nitrobenzene (C8H8ClNO3) is an organic compound that has garnered attention due to its potential biological activities and toxicological effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.6 g/mol |

| CAS Number | 69438761 |

| Structure | Chemical Structure |

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in various animal models. A notable study reported the following findings:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) in male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight .

- Chronic Exposure : In chronic dietary studies, rats exposed to high concentrations of the compound showed signs of toxicity, including reduced appetite and activity levels, and increased mortality rates within days of exposure .

Genotoxicity

The compound has been evaluated for its genotoxic potential. Studies have demonstrated that:

- It induces DNA damage in liver and kidney cells in mice when administered intraperitoneally .

- In vitro tests indicated weak mutagenic activity in bacterial systems but not in mammalian cell systems, suggesting a need for further investigation into its clastogenic effects .

Case Study 1: Metabolism and Excretion

A study involving adult and old rats administered with this compound revealed:

- Absorption : Approximately 80% absorption was noted following oral administration, with significant urinary excretion of metabolites (71-85% within 96 hours post-treatment) .

Case Study 2: Environmental Impact

Research on biodegradation showed that specific bacterial strains can utilize this compound as a carbon source, leading to its transformation into less harmful products. This process includes partial reduction of the nitro group, indicating potential pathways for environmental remediation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially understood through its structure. The presence of the nitro group is associated with increased reactivity and potential for forming reactive metabolites that may contribute to its toxicological profile.

属性

IUPAC Name |

1-chloro-2-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTNTDMOSPPSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00740515 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-22-6 | |

| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。